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Compound of Interest

Compound Name: (+-)-Shikonin

CAS No.: 517-89-5

Cat. No.: B1681659 Get Quote

Introduction: Reimagining Cellular Imaging with a
Natural Dye
For decades, synthetic fluorescent probes have been the cornerstone of biological imaging.

However, the pursuit of novel imaging agents with unique properties, photostability, and low

cytotoxicity remains a critical endeavor. Shikonin, a naturally occurring naphthoquinone

pigment extracted from the roots of Lithospermum erythrorhizon, has emerged as a compelling

candidate in this space. Traditionally known for its medicinal properties, recent research has

illuminated its significant potential as a versatile fluorescent dye for live-cell imaging.

This guide provides a comprehensive overview and detailed protocols for the application of

(+-)-Shikonin as a fluorescent probe, with a particular focus on its utility in imaging lipid

droplets and its emerging role as an indicator of cellular states like ferroptosis.

Mechanism of Action: More Than Just a Simple
Stain
Shikonin's efficacy as a fluorescent probe is rooted in its unique chemical structure and its

interaction with the intracellular environment. Its fluorescence is highly sensitive to the local

environment, a property known as solvatochromism.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1681659?utm_src=pdf-interest
https://www.benchchem.com/product/b1681659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lipid Droplet Specificity: Shikonin exhibits a strong affinity for neutral lipid environments. In

the aqueous cytoplasm, its fluorescence is weak. However, upon partitioning into the

hydrophobic interior of lipid droplets, its molecular structure undergoes a conformational

change, leading to a dramatic increase in fluorescence quantum yield. This inherent

specificity allows for high-contrast imaging of lipid droplets with minimal background noise.

pH and Polarity Sensing: The fluorescence of Shikonin is also modulated by pH and the

polarity of its microenvironment. This characteristic opens up possibilities for using Shikonin

to probe intracellular pH gradients and changes in cellular polarity associated with various

physiological or pathological states.

Indicator of Ferroptosis: Recent studies have identified Shikonin as a potent inducer and

fluorescent marker of ferroptosis, a form of regulated cell death characterized by iron-

dependent lipid peroxidation. Shikonin can directly bind to and inhibit System Xc-, a

cystine/glutamate antiporter, leading to glutathione (GSH) depletion and subsequent

accumulation of lipid reactive oxygen species (ROS). Its accumulation in lipid droplets, the

site of lipid peroxidation, makes it a valuable tool for studying this cell death pathway.

The following diagram illustrates the proposed mechanism for Shikonin's application in lipid

droplet imaging.
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Caption: Mechanism of Shikonin-based lipid droplet fluorescence.
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Spectral Properties and Recommended Parameters
Shikonin's fluorescence profile makes it compatible with common filter sets found on most

fluorescence microscopes.

Parameter Value Source

Excitation Maximum (λex) ~488 nm

Emission Maximum (λem) ~595 nm

Recommended Laser Line 488 nm (Blue)

Recommended Emission Filter Long-pass >560 nm

Solvent for Stock Solution Dimethyl sulfoxide (DMSO)

Protocol 1: Live-Cell Imaging of Lipid Droplets
This protocol provides a step-by-step guide for staining and imaging lipid droplets in live cells

using (+-)-Shikonin.

A. Materials

(+-)-Shikonin powder

Anhydrous Dimethyl sulfoxide (DMSO)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-Buffered Saline (PBS), pH 7.4

Cells of interest (e.g., HepG2, A549) cultured on glass-bottom dishes or chamber slides

Fluorescence microscope with appropriate filters (e.g., FITC/TRITC dual-band or similar)

B. Workflow Diagram
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1. Prepare 10 mM
Shikonin Stock in DMSO

2. Prepare 1-10 µM
Working Solution in Medium

4. Incubate Cells with
Shikonin Working Solution

(15-30 min at 37°C)

3. Culture Cells to
60-70% Confluency

5. Wash Cells 2x
with warm PBS

6. Image Immediately
(Ex: 488 nm, Em: 595 nm)

Click to download full resolution via product page

Caption: Step-by-step workflow for live-cell lipid droplet staining.

C. Detailed Procedure

Preparation of Shikonin Stock Solution (10 mM):

Rationale: DMSO is an excellent solvent for Shikonin and ensures its stability. A high-

concentration stock allows for easy dilution to working concentrations without introducing

large volumes of solvent to the cell culture.

Weigh out the appropriate amount of (+-)-Shikonin powder.

Dissolve in anhydrous DMSO to a final concentration of 10 mM.

Vortex thoroughly until fully dissolved.
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Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C,

protected from light.

Preparation of Staining (Working) Solution:

Rationale: The optimal working concentration can vary between cell types. It is

recommended to perform a titration to find the ideal concentration that provides bright

staining with minimal cytotoxicity.

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

Dilute the stock solution directly into pre-warmed complete cell culture medium to a final

concentration in the range of 1-10 µM. A starting concentration of 5 µM is recommended.

Vortex the working solution gently before use.

Cell Staining:

Culture cells on a suitable imaging vessel (e.g., glass-bottom dish) until they reach 60-

70% confluency.

Aspirate the old culture medium from the cells.

Add the freshly prepared Shikonin working solution to the cells, ensuring the entire cell

monolayer is covered.

Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.

Expert Tip: Incubation time is a critical parameter. Shorter times may result in weak

staining, while longer times could induce cellular stress or ferroptosis, especially at higher

concentrations.

Washing:

Rationale: Washing removes excess, unbound Shikonin from the medium, reducing

background fluorescence and improving the signal-to-noise ratio.

Gently aspirate the staining solution.
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Wash the cells twice with pre-warmed PBS (pH 7.4).

After the final wash, add fresh, pre-warmed culture medium or a suitable imaging buffer to

the cells.

Fluorescence Microscopy:

Immediately transfer the stained cells to the fluorescence microscope.

Use a 488 nm laser line or a corresponding filter for excitation.

Capture the emitted fluorescence using a long-pass filter (e.g., >560 nm) or a band-pass

filter centered around 595 nm.

Lipid droplets should appear as bright, distinct puncta within the cytoplasm.

Advantages and Considerations
Advantages:

High Specificity: Excellent selectivity for lipid droplets allows for high-contrast imaging.

Photostability: Shikonin demonstrates good resistance to photobleaching compared to some

conventional dyes.

Low Cost: As a natural product, it can be a cost-effective alternative to synthetic probes.

Dual Functionality: Can be used both as an imaging agent and a biological tool to study

ferroptosis.

Limitations:

Potential Cytotoxicity: As a bioactive molecule, Shikonin can induce cell death (ferroptosis) at

higher concentrations or with prolonged incubation. It is crucial to use the lowest effective

concentration for imaging purposes.

Environmental Sensitivity: Its fluorescence can be influenced by factors like pH and polarity,

which should be considered during data interpretation.
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Conclusion
(+-)-Shikonin is a powerful and versatile natural dye that offers a reliable method for imaging

lipid droplets in living cells. Its unique mechanism of action, favorable spectral properties, and

photostability make it a valuable addition to the biologist's toolkit. By following the optimized

protocols outlined in this guide, researchers can effectively leverage Shikonin to gain new

insights into lipid metabolism, cellular stress, and programmed cell death pathways like

ferroptosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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